(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanamine
Overview
Description
. This compound features a quinoline core substituted with two trifluoromethyl groups at positions 2 and 6, and a methanamine group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Bis(trifluoromethyl)quinolin-4-yl)methanamine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is utilized in the study of biological processes and as a probe for investigating enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (2,6-Bis(trifluoromethyl)quinolin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and affecting various biochemical processes. The presence of trifluoromethyl groups enhances its binding affinity and selectivity, making it a valuable tool for studying molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
(2,8-Bis(trifluoromethyl)quinolin-4-yl)-(2-piperidyl)methanol: This compound features a similar quinoline core with trifluoromethyl groups at positions 2 and 8, and a piperidylmethanol group at position 4.
(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol: This compound has a methanol group at position 4 instead of a methanamine group.
Uniqueness
(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanamine is unique due to its specific substitution pattern and the presence of both trifluoromethyl and methanamine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2,6-bis(trifluoromethyl)quinolin-4-yl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F6N2/c13-11(14,15)7-1-2-9-8(4-7)6(5-19)3-10(20-9)12(16,17)18/h1-4H,5,19H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYKSIADPRMHNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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